Azaleatin-d3
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Overview
Description
Azaleatin-d3 is a deuterated form of azaleatin, an O-methylated flavonol, which is a type of flavonoid. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects on human health. Azaleatin was first isolated from the flowers of Rhododendron mucronatum in 1956 and has since been found in various other plant species . The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and biological effects of azaleatin due to its enhanced stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azaleatin-d3 typically involves the deuteration of azaleatin. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at specific positions on the azaleatin molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to facilitate the deuteration reaction. The starting material, azaleatin, is dissolved in a suitable solvent, and deuterium gas is introduced under controlled temperature and pressure conditions. The reaction mixture is then purified using chromatographic techniques to isolate the deuterated product.
Chemical Reactions Analysis
Types of Reactions
Azaleatin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonol.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are employed for acetylation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Acetylated flavonols and other substituted derivatives.
Scientific Research Applications
Azaleatin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of flavonoids in plants and animals.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Utilized in the development of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of Azaleatin-d3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes such as xanthine oxidase and β-glucuronidase, which are involved in oxidative stress and inflammation.
Signal Transduction: Modulates signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Azaleatin-d3 is compared with other similar flavonoids, highlighting its uniqueness:
Quercetin: Both azaleatin and quercetin are flavonols, but azaleatin has an additional methoxy group, which enhances its stability and bioavailability.
Isorhamnetin: Similar to azaleatin, isorhamnetin is an O-methylated flavonol, but it differs in the position of the methoxy group.
Kaempferol: Another flavonol with similar antioxidant properties but lacks the methoxy group present in azaleatin.
List of Similar Compounds
- Quercetin
- Isorhamnetin
- Kaempferol
- Luteolin
- Cinaroside
This compound stands out due to its enhanced stability and traceability, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Azaleatin-d3 is a methylated flavonoid derived from quercetin, known for its diverse biological activities, particularly in antioxidant and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of azaleatin, characterized by its unique structure that enhances its biological properties. The compound's molecular formula is C21H20O11, with a molecular weight of 447.0928 g/mol. The presence of hydroxyl and methoxy groups contributes to its solubility and reactivity.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. The antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In comparative studies, this compound demonstrated an effective EC50 value of 36.1 µg/mL, indicating its potency relative to other flavonoids such as quercetin (EC50 of 30 µg/mL) .
Table 1: Antioxidant Activity of this compound Compared to Other Flavonoids
Compound | EC50 (µg/mL) |
---|---|
Quercetin | 30 |
This compound | 36.1 |
Other Flavonoids | Varies |
2. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The inhibition of α-amylase can be beneficial in managing diabetes by reducing glucose absorption. In vitro studies showed that this compound has a docking energy of -8.8 Kcal/mol with the α-amylase receptor, indicating strong binding affinity and potential as an anti-diabetic agent .
Table 2: α-Amylase Inhibition Comparison
Compound | Inhibition (%) | Docking Energy (Kcal/mol) |
---|---|---|
This compound | Comparable to standard | -8.8 |
Quercetin | Higher than this compound | -9.0 |
The mechanisms underlying the biological activities of this compound include:
- Radical Scavenging: The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
- Enzyme Interaction: By binding to active sites on enzymes like α-amylase, this compound inhibits their activity, thereby modulating metabolic pathways related to carbohydrate metabolism.
Case Study 1: Antioxidant Efficacy in Cellular Models
A study investigated the cellular antioxidant activity of this compound using RAW 264.7 macrophages exposed to lipopolysaccharide (LPS). Results indicated that treatment with this compound increased superoxide dismutase (SOD) and catalase (CAT) activities while reducing malondialdehyde levels, a marker of oxidative stress .
Case Study 2: Anti-inflammatory Potential
In another study focusing on the anti-inflammatory effects of flavonoids, including this compound, it was found that these compounds significantly reduced the production of inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C16H12O7 |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3/i1D3 |
InChI Key |
RJBAXROZAXAEEM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
Origin of Product |
United States |
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